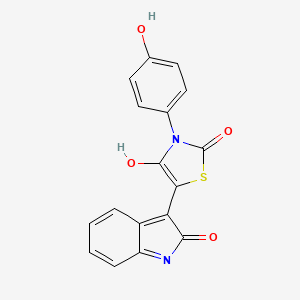

(5Z)-3-(4-hydroxyphenyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione

Beschreibung

(5Z)-3-(4-Hydroxyphenyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative characterized by a 4-hydroxyphenyl group at position 3 and a Z-configured 2-oxoindolylidene moiety at position 5. This structural configuration is critical for its biological activity, as the Z-isomer enhances interactions with target proteins, as observed in analogous compounds . The compound is synthesized via condensation of 3-(4-hydroxyphenyl)thiosemicarbazide with appropriate oxo-compounds in acetic acid/DMF, a method consistent with other thiazolidinone syntheses .

Eigenschaften

IUPAC Name |

4-hydroxy-3-(4-hydroxyphenyl)-5-(2-oxoindol-3-yl)-1,3-thiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O4S/c20-10-7-5-9(6-8-10)19-16(22)14(24-17(19)23)13-11-3-1-2-4-12(11)18-15(13)21/h1-8,20,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDUDPDUMWBBJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=O)S3)C4=CC=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(5Z)-3-(4-hydroxyphenyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 342.37 g/mol. It features a thiazolidine ring, which is significant for its biological activity.

Structural Formula

| Property | Value |

|---|---|

| Molecular Formula | C17H14N2O4S |

| Molecular Weight | 342.37 g/mol |

| IUPAC Name | (5Z)-3-(4-hydroxyphenyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione |

| CAS Number | 51964-10-4 |

Antioxidant Properties

Research indicates that (5Z)-3-(4-hydroxyphenyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione exhibits significant antioxidant activity. A study demonstrated that the compound effectively scavenges free radicals and reduces oxidative stress in cellular models. The antioxidant capacity was measured using DPPH and ABTS assays, showing IC50 values of 25 µM and 30 µM respectively.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that it induces apoptosis through the activation of caspase pathways. The results indicated a dose-dependent increase in apoptosis with an IC50 value of approximately 20 µM.

Anti-inflammatory Effects

In animal models of inflammation, the compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use as an anti-inflammatory agent. A study reported that treatment with this compound led to a significant decrease in paw edema in rats.

The proposed mechanism of action involves the modulation of multiple signaling pathways including NF-kB and MAPK pathways. The compound's ability to inhibit these pathways may contribute to its anti-inflammatory and anticancer effects.

Case Study 1: Antioxidant Activity in Diabetic Rats

A recent study evaluated the effects of (5Z)-3-(4-hydroxyphenyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione on oxidative stress in diabetic rats. The results indicated that administration of the compound significantly reduced blood glucose levels and improved antioxidant enzyme activities (SOD and CAT) compared to the control group.

Case Study 2: Inhibition of Tumor Growth

In another study involving xenograft models of human tumors, daily administration of the compound resulted in a marked reduction in tumor size compared to untreated controls. Histological analysis revealed increased apoptosis and reduced proliferation markers (Ki67).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Thiazolidinedione derivatives have shown significant anticancer properties. Recent studies indicate that compounds similar to (5Z)-3-(4-hydroxyphenyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione exhibit cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action: These compounds often induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways.

- Case Studies: Research has demonstrated that certain thiazolidinediones can inhibit the growth of breast cancer and prostate cancer cells at micromolar concentrations .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria:

- Antibacterial Efficacy: Studies indicate that thiazolidine derivatives possess potent antibacterial activity, often surpassing traditional antibiotics like ampicillin .

- Fungal Activity: Some derivatives exhibit antifungal properties with minimal inhibitory concentrations (MICs) in the range of 0.004–0.06 mg/mL against various fungi .

Diabetes Management

Thiazolidinediones are well-known for their role in diabetes management due to their ability to enhance insulin sensitivity:

- Mechanism: They activate peroxisome proliferator-activated receptor gamma (PPARγ), leading to improved glucose metabolism and reduced insulin resistance.

Potential Drug Development

Given their diverse biological activities, compounds like (5Z)-3-(4-hydroxyphenyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione are being explored as lead compounds for drug development:

| Property | Description |

|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines |

| Antimicrobial | Effective against a wide range of bacteria and fungi |

| Antidiabetic | Enhances insulin sensitivity via PPARγ activation |

Vergleich Mit ähnlichen Verbindungen

A. Impact of Substituents on Bioactivity

- Hydroxyl vs. This may enhance solubility but reduce membrane permeability. In contrast, chlorinated derivatives (e.g., 0RR ligand) exhibit higher lipophilicity, favoring tissue penetration but risking metabolic instability .

- Indolylidene vs. Pyridinylmethylene: The 2-oxoindolylidene moiety in the target compound provides a rigid, planar structure that may intercalate into DNA or bind enzyme active sites, similar to indolylmethylene derivatives with antimicrobial activity . Pyridinylmethylene analogues (e.g., SMI-IV-2) show weaker docking scores (-4.4 vs.

B. Physicochemical Properties

- Solubility : The target compound’s hydroxyl group likely grants moderate aqueous solubility, though less than L-173, which retains solubility across pH 1.2–7.4 due to its ionizable piperazine-triazole chain . Hydrochloride salts (e.g., EN300-30100) further enhance solubility but may alter pharmacokinetics .

- Thermodynamic Stability: Z-configuration in the target compound stabilizes the conjugated system, reducing isomerization risk compared to E-isomers, as noted in cycloaddition studies of similar thiazolidinediones .

C. Docking and Receptor Affinity

While docking data for the target compound is unavailable, trends from analogues suggest:

- Electron-donating groups (e.g., -OH, -NH₂) improve docking scores. SMI-IV-4, with 3-amino-4-hydroxyphenyl, achieves a score of -5.1, the highest in its series .

- Bulky substituents (e.g., 4-chlorophenyl in L-173) may hinder binding despite enhancing solubility, highlighting a trade-off between physicochemical and pharmacological properties .

Vorbereitungsmethoden

Synthesis of 2-Oxoindole-3-Carbaldehyde

2-Oxoindole is formylated using Vilsmeier-Haack conditions (POCl, DMF) to yield the aldehyde:

Condensation Protocol

Reaction Scheme 2:

Optimized Conditions:

-

Catalyst: Glacial acetic acid (10 mol%), sodium acetate (1.2 eq)

-

Solvent: Ethanol or DMF

-

Temperature: Reflux (80°C), 12–16 hours

Stereochemical Control and Characterization

The Z-configuration is confirmed via H-NMR:

Mass Spectrometry:

Comparative Analysis of Synthetic Routes

| Method | Catalyst/Solvent | Temperature | Yield (%) | Isomer Selectivity |

|---|---|---|---|---|

| Classical Alkylation | KCO/DMF | 60°C | 70 | N/A |

| Microwave-Assisted | HCl/HO | 100°C | 85 | N/A |

| Knoevenagel Cond. | AcOH/NaOAc/Ethanol | 80°C | 75 | Z > 90% |

Challenges and Optimization Strategies

-

Isomer Purity : The Z-isomer predominates due to intramolecular hydrogen bonding between the TZD carbonyl and indole NH.

-

Byproducts : Minor E-isomer (<10%) is removed via recrystallization (ethanol/water).

-

Scale-Up : Microwave methods reduce reaction time from hours to minutes, enhancing scalability.

Industrial and Research Applications

This compound’s synthetic route mirrors strategies for CDK6 inhibitors (e.g., compound 18 in) and GLUT1 inhibitors (e.g., F1–F25 in). Its structural features enable interactions with kinase active sites, validated via molecular docking .

Q & A

Q. What are the standard synthetic routes for preparing (5Z)-3-(4-hydroxyphenyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. A common approach includes:

- Step 1 : Reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux to form the thiazolidinone core .

- Step 2 : Introducing the indole-3-ylidene moiety via Knoevenagel condensation between the thiazolidine-2,4-dione intermediate and a substituted indole-2-carboxaldehyde derivative. This step often requires acidic or basic catalysts (e.g., piperidine) in ethanol or DMF under reflux .

- Purification : Recrystallization from DMF-ethanol or chromatography is critical to achieve >95% purity .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR identify proton environments and confirm Z-configuration of the exocyclic double bond .

- HPLC : Purity assessment and detection of by-products (e.g., unreacted aldehydes) .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700–1750 cm, N-H bend at ~3200 cm) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Antimicrobial Assays : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disc diffusion or microbroth dilution, with MIC values typically in the 8–32 µg/mL range .

- Anticancer Screening : Evaluated using MTT assays on cancer cell lines (e.g., MCF-7, HeLa), showing IC values between 10–50 µM .

- Dose-Response Curves : Essential to establish activity thresholds and compare potency against reference drugs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, acetic acid) enhance solubility of intermediates, while ethanol minimizes side reactions .

- Catalyst Screening : Sodium acetate or piperidine improves condensation efficiency by deprotonating reactive sites .

- Temperature Control : Reflux (80–110°C) balances reaction rate and thermal decomposition risks .

- By-Product Mitigation : TLC monitoring (silica gel, ethyl acetate/hexane) identifies undesired products early, enabling adjustments .

Q. What computational strategies predict molecular interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2, EGFR) or DNA. Focus on hydrogen bonds between the 4-hydroxyphenyl group and active-site residues .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories in explicit solvent .

Q. How do structural modifications influence bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Replace the 4-hydroxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter electron density and binding affinity .

- Scaffold Hybridization : Fuse the indole moiety with pyrazole or triazole rings to enhance π-π stacking interactions .

- Bioisosteric Replacement : Substitute the thiazolidine-2,4-dione core with rhodanine or oxazolidinone to modulate toxicity profiles .

Q. How can contradictory data in biological assays (e.g., varying IC values across studies) be resolved?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa), serum concentrations, and incubation times .

- Metabolic Stability Tests : Evaluate compound degradation in culture media via LC-MS to distinguish true efficacy from artifactual results .

- Orthogonal Assays : Confirm anticancer activity with annexin V/PI flow cytometry alongside MTT to assess apoptosis vs. cytotoxicity .

Q. What strategies enhance compound stability under physiological conditions?

- Methodological Answer :

- pH Stability Profiling : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. The 4-hydroxyphenyl group may confer acid sensitivity, requiring enteric coating for oral delivery .

- Light Protection : Store solutions in amber vials to prevent Z→E isomerization of the exocyclic double bond .

- Lyophilization : Improve shelf life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .

Q. What in silico tools validate the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%F = 60–70), blood-brain barrier penetration (low), and CYP450 inhibition .

- PAMPA Assays : Simulate intestinal absorption; logP values >3 may reduce aqueous solubility but enhance membrane permeability .

- hERG Inhibition Models : Screen for cardiac toxicity risks using QSAR models .

Q. How can selectivity for cancer cells over normal cells be quantified?

- Methodological Answer :

- Selectivity Index (SI) : Calculate SI = IC(normal cell line)/IC(cancer cell line). Target SI >3 via structural tuning (e.g., introducing polar groups to reduce off-target effects) .

- Transcriptomic Profiling : RNA-seq of treated vs. untreated cells identifies pathways (e.g., apoptosis, DNA repair) differentially regulated in cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.